![molecular formula C6H12O2S B2946152 Methyl 3-methyl-2-sulfanylbutanoate CAS No. 67964-43-6](/img/structure/B2946152.png)
Methyl 3-methyl-2-sulfanylbutanoate
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Overview
Description
Methyl 3-methyl-2-sulfanylbutanoate, also known as MMSB, is a chemical compound with the molecular formula C7H14O2S. It is a colorless liquid with a fruity odor and is commonly used in the synthesis of various organic compounds. MMSB has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mechanism of Action
Mode of Action
Methyl 3-methyl-2-sulfanylbutanoate is a type of sulfonate ester . Sulfonate esters are known to be biological alkylating agents, meaning they can transfer an alkyl group to other molecules . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This suggests that Methyl 3-methyl-2-sulfanylbutanoate may interact with its targets through alkylation.
Advantages and Limitations for Lab Experiments
Methyl 3-methyl-2-sulfanylbutanoate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. Moreover, it is stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, Methyl 3-methyl-2-sulfanylbutanoate has certain limitations as well. It is highly reactive and can react with other compounds in the body, leading to the formation of potentially toxic byproducts. Moreover, Methyl 3-methyl-2-sulfanylbutanoate has a relatively short half-life in the body, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on Methyl 3-methyl-2-sulfanylbutanoate. One area of interest is the development of Methyl 3-methyl-2-sulfanylbutanoate-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the investigation of the mechanism of action of Methyl 3-methyl-2-sulfanylbutanoate, which may provide insights into its therapeutic potential. Moreover, future research may focus on the optimization of the synthesis method of Methyl 3-methyl-2-sulfanylbutanoate to improve its yield and purity. Finally, the safety and toxicity of Methyl 3-methyl-2-sulfanylbutanoate need to be thoroughly investigated before it can be used in clinical settings.
Conclusion:
In conclusion, Methyl 3-methyl-2-sulfanylbutanoate is a chemical compound with significant potential for drug discovery and development. It possesses various biochemical and physiological effects and has been shown to have antitumor, antimicrobial, and anti-inflammatory properties. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method. Methyl 3-methyl-2-sulfanylbutanoate has several advantages for lab experiments, but also has certain limitations that need to be addressed. Overall, Methyl 3-methyl-2-sulfanylbutanoate is a promising compound that warrants further investigation.
Synthesis Methods
Methyl 3-methyl-2-sulfanylbutanoate can be synthesized by the reaction of 3-methyl-2-butanone with hydrogen sulfide gas in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure, and the yield of Methyl 3-methyl-2-sulfanylbutanoate is typically around 80%. The chemical structure of Methyl 3-methyl-2-sulfanylbutanoate can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Scientific Research Applications
Methyl 3-methyl-2-sulfanylbutanoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to possess antitumor, antimicrobial, and anti-inflammatory properties. Methyl 3-methyl-2-sulfanylbutanoate has also been investigated for its ability to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Moreover, Methyl 3-methyl-2-sulfanylbutanoate has been used as a starting material in the synthesis of various pharmaceuticals, such as antihypertensive and anticonvulsant agents.
properties
IUPAC Name |
methyl 3-methyl-2-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-4(2)5(9)6(7)8-3/h4-5,9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBYXSZGPCPKNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-sulfanylbutanoate |
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